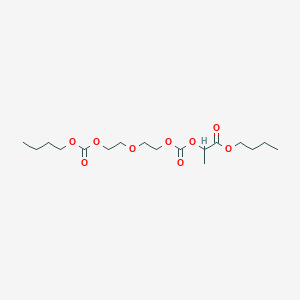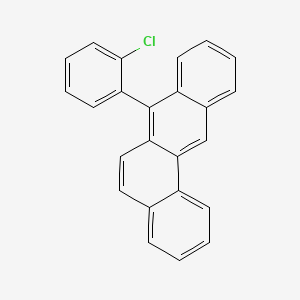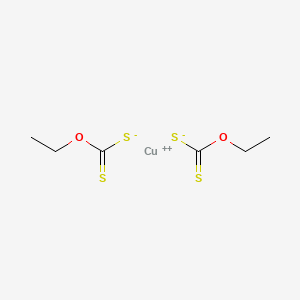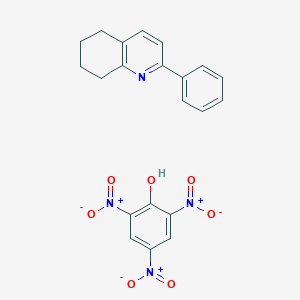
2-Phenyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-5,6,7,8-tetrahydroquinoline: is a heterocyclic compound with a quinoline core structure, which is known for its diverse biological activities and applications in medicinal chemistry. 2,4,6-Trinitrophenol , commonly known as picric acid, is an aromatic compound with three nitro groups attached to a phenol ring. It is widely used in explosives, dyes, and as a reagent in chemical analysis.
準備方法
2-Phenyl-5,6,7,8-tetrahydroquinoline
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinoline typically involves the condensation of aniline derivatives with cyclohexanone under acidic conditions, followed by cyclization. One common method is the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The process involves the formation of phenoldisulfonic acid, which then reacts with nitric acid to yield 2,4,6-trinitrophenol .
化学反応の分析
2-Phenyl-5,6,7,8-tetrahydroquinoline
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is highly reactive due to the presence of nitro groups. It undergoes:
Reduction: Can be reduced to form aminophenols.
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
科学的研究の応用
2-Phenyl-5,6,7,8-tetrahydroquinoline
This compound is used in various fields of scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with anticancer, antiviral, and antibacterial activities.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic properties.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has applications in:
Explosives: Used as a high explosive in military applications.
Dyes: Employed in the dyeing industry for its strong coloring properties.
Analytical Chemistry: Used as a reagent for the detection of metals and other compounds.
作用機序
2-Phenyl-5,6,7,8-tetrahydroquinoline
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects primarily through its explosive properties. The nitro groups release a large amount of energy upon detonation, making it effective as an explosive. Additionally, its strong acidic nature allows it to participate in various chemical reactions .
類似化合物との比較
2-Phenyl-5,6,7,8-tetrahydroquinoline
Similar compounds include:
Quinoline: Lacks the tetrahydro structure but shares the quinoline core.
Isoquinoline: Similar structure but with a different arrangement of nitrogen atoms.
Tetrahydroisoquinoline: Similar to tetrahydroquinoline but with a different ring structure.
2,4,6-Trinitrophenol
2,4-Dinitrophenol: Contains two nitro groups instead of three.
2-Nitrophenol: Contains a single nitro group.
4-Nitrophenol: Nitro group positioned differently on the phenol ring.
These comparisons highlight the unique properties and applications of 2-Phenyl-5,6,7,8-tetrahydroquinoline and 2,4,6-Trinitrophenol, making them valuable compounds in various fields of research and industry.
特性
CAS番号 |
1570-18-9 |
|---|---|
分子式 |
C21H18N4O7 |
分子量 |
438.4 g/mol |
IUPAC名 |
2-phenyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H15N.C6H3N3O7/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-3,6-7,10-11H,4-5,8-9H2;1-2,10H |
InChIキー |
LBHYGZNRUHZXEW-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC(=N2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
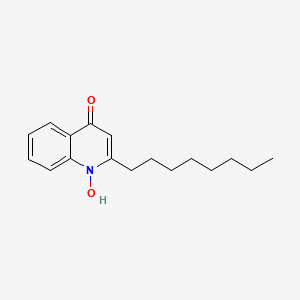
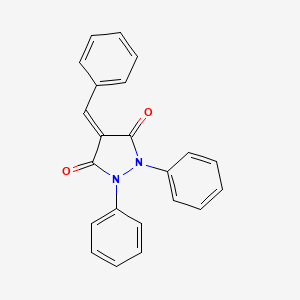
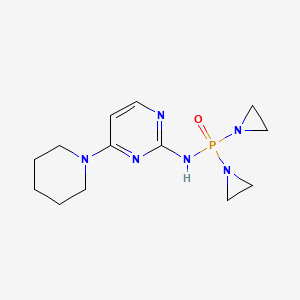

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide](/img/structure/B14746732.png)

![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)

